molecular formula C13H18BrNO2S B2547842 3-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide CAS No. 2309191-20-4

3-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B2547842
CAS No.: 2309191-20-4
M. Wt: 332.26
InChI Key: WWEODROUXOHMCW-UHFFFAOYSA-N
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Description

3-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylsulfanyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide typically involves a multi-step process:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Thioether Formation: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol (CH3SH) and a suitable base.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated benzamide

    Substitution: Various substituted benzamides

Scientific Research Applications

3-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide lies in the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylsulfanyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

3-bromo-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-17-12(6-7-18-2)9-15-13(16)10-4-3-5-11(14)8-10/h3-5,8,12H,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEODROUXOHMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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